![molecular formula C22H22O2 B12518746 Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- CAS No. 652991-08-7](/img/structure/B12518746.png)
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.2]octa-2,5-diene core with two phenylmethoxy groups attached at the 7 and 8 positions, and it exists in the (7S,8S) enantiomeric form.
Preparation Methods
The synthesis of Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- typically involves a Diels-Alder reaction. This reaction is carried out between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and suitable dienophiles . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantiomeric purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, where nucleophiles replace the methoxy groups, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- involves its interaction with molecular targets through its bicyclic core and phenylmethoxy groups. These interactions can modulate various biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- can be compared with other similar compounds such as:
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without the phenylmethoxy groups.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A related compound with different functional groups.
Bicyclo[2.2.2]octa-2,5-diene,7,8-bis(methylene): Another derivative with methylene groups instead of phenylmethoxy groups. The uniqueness of Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- lies in its specific substitution pattern and enantiomeric form, which confer distinct chemical and biological properties.
Properties
CAS No. |
652991-08-7 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(7S,8S)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C22H22O2/c1-3-7-17(8-4-1)15-23-21-19-11-13-20(14-12-19)22(21)24-16-18-9-5-2-6-10-18/h1-14,19-22H,15-16H2/t19?,20?,21-,22-/m0/s1 |
InChI Key |
XMPYSCNBUFBPOL-UJKMTWAASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C3C=CC2C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2C3C=CC(C2OCC4=CC=CC=C4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


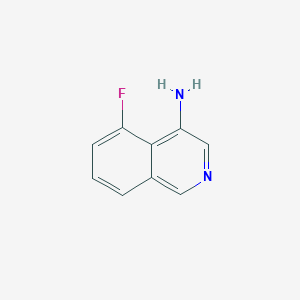
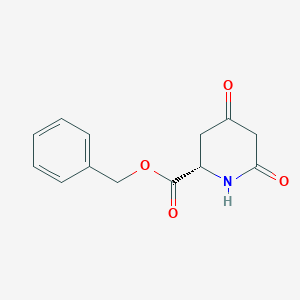
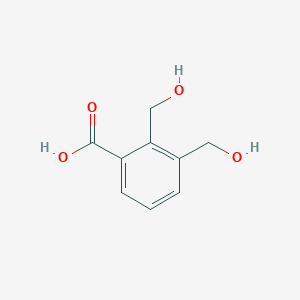
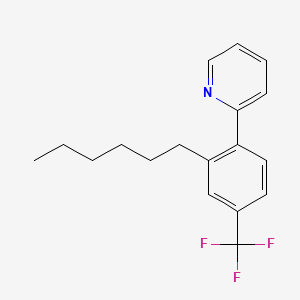
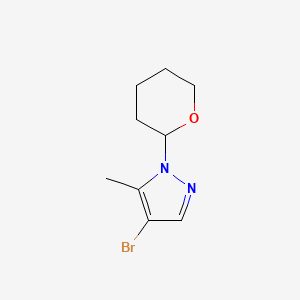
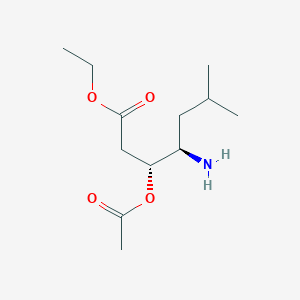
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
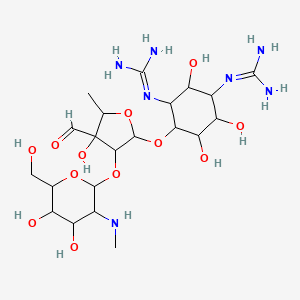

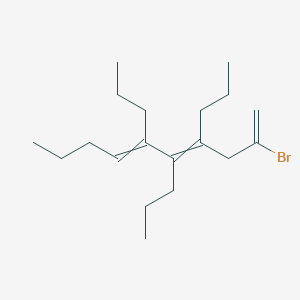
![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)
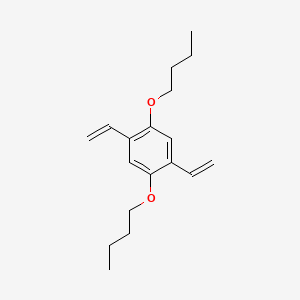
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)
